molecular formula C6H3Cl2NO B1390827 2,3-Dichloroisonicotinaldehyde CAS No. 884495-41-4

2,3-Dichloroisonicotinaldehyde

Cat. No. B1390827
M. Wt: 176 g/mol
InChI Key: BSNLYVFMZPQWAJ-UHFFFAOYSA-N
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Description

2,3-Dichloroisonicotinaldehyde is a chemical compound with the CAS Number: 884495-41-4 . It has a molecular weight of 176 and its IUPAC name is 2,3-dichloroisonicotinaldehyde .


Molecular Structure Analysis

The InChI code for 2,3-Dichloroisonicotinaldehyde is 1S/C6H3Cl2NO/c7-5-4 (3-10)1-2-9-6 (5)8/h1-3H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

2,3-Dichloroisonicotinaldehyde has a density of 1.5±0.1 g/cm³ . Its boiling point is 262.2±35.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.5 mmHg at 25°C and an enthalpy of vaporization of 50.0±3.0 kJ/mol . The compound is a white to off-white powder or crystals .

Scientific Research Applications

Synthesis and Chemical Properties

Recent research has highlighted the synthesis and applications of compounds related to 2-chloroquinoline-3-carbaldehyde, which share structural similarities with 2,3-Dichloroisonicotinaldehyde. These studies focus on the synthesis of quinoline ring systems and their biological evaluation, illustrating the significance of these compounds in organic synthesis and potential biomedical applications (Hamama et al., 2018).

Applications in Bio-composite Films

A study used 2,3-dialdehyde starch crystal as a bio-crosslinker in composite gelatin-based films. This research demonstrates the potential of using compounds with aldehyde groups, such as 2,3-Dichloroisonicotinaldehyde, in enhancing the mechanical and barrier properties of bio-composite materials. The study highlights the significant improvements in tensile strength, hydrophobic properties, and thermal stability of these bio-composite films (Wang et al., 2021).

Catalytic Applications

Research on Cobalt(III)-Catalyzed Synthesis demonstrates the use of aldehydes, potentially including 2,3-Dichloroisonicotinaldehyde, in the assembly of heterocycles. This process is crucial for various scientific fields, including pharmaceutical and materials research. The study emphasizes the importance of such compounds in facilitating novel, efficient synthesis routes for complex molecules (Hummel & Ellman, 2014).

Safety And Hazards

The safety information for 2,3-Dichloroisonicotinaldehyde indicates that it has the GHS07 pictogram . The hazard statements are H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively. The precautionary statement is P261 , which advises avoiding breathing dust/fume/gas/mist/vapours/spray.

properties

IUPAC Name

2,3-dichloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSNLYVFMZPQWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654565
Record name 2,3-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloroisonicotinaldehyde

CAS RN

884495-41-4
Record name 2,3-Dichloropyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dichloropyridine [C.A.S. 2402-77-9] (10 g, 67.57 mmol) in dry THF (200 ml) cooled at −78° C. under a nitrogen atmosphere, was added dropwise n-butyllithium (37.165 ml, 74 mmol, 2 M in hexanes). The resulting reaction mixture was stirred at −78° C. for 20 min. Then dry DMF (6.28 ml, 81.087 mmol) was added dropwise. After 15 min. stirring at −78° C., the mixture was allowed to warm to r.t., quenched with water and extracted with DCM. The combined organic extracts were dried (Na2SO4) and concentrated in vacuo. The crude residue was purified by short open column chromatography (DCM as eluent). The desired product fractions were collected and concentrated in vacuo to give a residue that was further purified by column chromatography (silica gel; DCM/heptane up to 50% as eluent). The desired fractions were collected and concentrated in vacuo to yield intermediate compound D36 (4.15 g, 34.9%) as a white solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
37.165 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.28 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JT Bagdanoff, Z Chen, M Acker, YN Chen… - Journal of medicinal …, 2019 - ACS Publications
SHP2 is a nonreceptor protein tyrosine phosphatase within the mitogen-activated protein kinase (MAPK) pathway controlling cell growth, differentiation, and oncogenic transformation. …
Number of citations: 62 pubs.acs.org

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